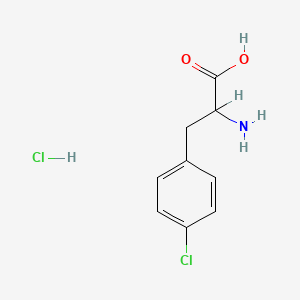
7-Phenyltridecane
Übersicht
Beschreibung
7-Phenyltridecane is a hydrocarbon compound that belongs to the family of alkane hydrocarbons. It is a colorless liquid with a molecular weight of 208.38 g/mol. It is widely used in scientific research, particularly in the field of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Applications
- Synthesis and Anticancer Activity : A study by Kocyigit et al. (2017) synthesized new hybrid compounds containing methanoisoindole units which demonstrated high anticancer activity against gliocarcinoma cells and antimicrobial activity against human pathogens. These compounds, including derivatives of 7-Phenyltridecane, exhibited significant inhibition effects against human carbonic anhydrase enzymes, suggesting potential biomedical applications (Kocyigit et al., 2017).
Chemical Synthesis and Optimization
- Intermediate in Antitumor Drug Synthesis : Gan et al. (2021) reported the synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate (7), an important intermediate in various antitumor drugs. The study optimized the synthetic method and confirmed the structures of intermediates, highlighting the role of such compounds in the development of small molecular inhibitors of tumors (Gan et al., 2021).
Electrochemical Applications
- Electrochemical Sensing and Recognition : A study by Gayathri and Kumar (2014) explored the electrochemical behavior of 1,10-Phenanthroline on multiwalled carbon nanotube surfaces. This research is relevant for the development of electrochemical sensors for selective recognition of ions like copper and for hydrogen peroxide sensing, which can be linked to the broader applications of phenyl-containing compounds (Gayathri & Kumar, 2014).
Education and Learning Applications
- Educational Research : Carey et al. (1989) conducted a study on students' understanding of scientific knowledge construction. While not directly related to 7-Phenyltridecane, this research contributes to the broader context of scientific inquiry and education, which is integral to the development and application of scientific compounds (Carey et al., 1989).
Additional Research
Microwave-Assisted Synthesis : Puli et al. (2018) investigated the microwave-assisted synthesis of phenylacrylamide derivatives of triazoles derived from oxazolones. This study emphasized the efficiency of microwave technology in the synthesis of phenyl-containing compounds, which can include derivatives like 7-Phenyltridecane (Puli et al., 2018).
Neuroprotective Effects : Research by Hantraye et al. (1996) on neuronal nitric oxide synthase inhibitors demonstrated neuroprotective effects against MPTP-induced parkinsonism. Though not directly related to 7-Phenyltridecane, this study contributes to the understanding of neuroprotection, a potential area of application for phenyl-containing compounds (Hantraye et al., 1996).
Genome-Wide Association Studies : The study by Hamilton et al. (2011) on the PhenX Toolkit for genome-wide association studies, while not directly linked to 7-Phenyltridecane, underscores the importance of standard measures in genomic research, which is a key aspect of drug development and research involving compounds like 7-Phenyltridecane (Hamilton et al., 2011).
Eigenschaften
IUPAC Name |
tridecan-7-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32/c1-3-5-7-10-14-18(15-11-8-6-4-2)19-16-12-9-13-17-19/h9,12-13,16-18H,3-8,10-11,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXZNWPPLCVUDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCC)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178730 | |
| Record name | (Tridecan-7-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Phenyltridecane | |
CAS RN |
2400-01-3 | |
| Record name | 7-Phenyltridecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002400013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Phenyltridecane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170894 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Tridecan-7-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-PHENYLTRIDECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZI5CKX8LC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



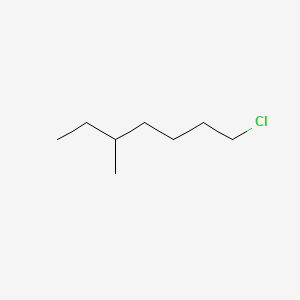
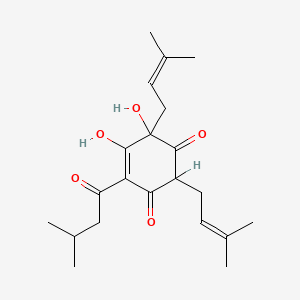

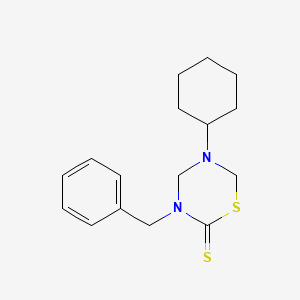
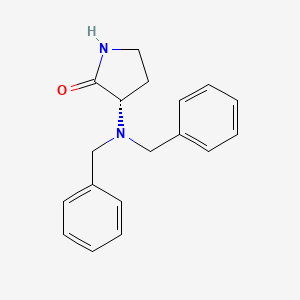

![Benzene, 1,1'-[propylidenebis(oxymethylene)]bis-](/img/structure/B3050083.png)
![Phenol, 4-[(1-methylethyl)amino]-](/img/structure/B3050084.png)

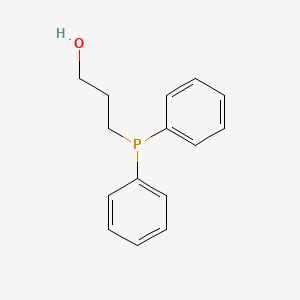
![2-(4-Pyridinyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3050091.png)


